molecular formula C13H22N2O B5224905 1-(3-cyclohexen-1-ylmethyl)-3-piperidinecarboxamide

1-(3-cyclohexen-1-ylmethyl)-3-piperidinecarboxamide

Cat. No. B5224905
M. Wt: 222.33 g/mol
InChI Key: CJILWIFEBKFTJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-cyclohexen-1-ylmethyl)-3-piperidinecarboxamide, also known as CXM, is a compound that has been extensively studied for its potential therapeutic applications. CXM is a piperidine derivative that has been shown to have various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-(3-cyclohexen-1-ylmethyl)-3-piperidinecarboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as glutamate and GABA. 1-(3-cyclohexen-1-ylmethyl)-3-piperidinecarboxamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(3-cyclohexen-1-ylmethyl)-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. 1-(3-cyclohexen-1-ylmethyl)-3-piperidinecarboxamide has also been shown to decrease the levels of glutamate in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-cyclohexen-1-ylmethyl)-3-piperidinecarboxamide is that it has been extensively studied and has a well-established synthesis method. 1-(3-cyclohexen-1-ylmethyl)-3-piperidinecarboxamide is also relatively stable and can be stored for long periods of time. However, one limitation of 1-(3-cyclohexen-1-ylmethyl)-3-piperidinecarboxamide is that it can be difficult to dissolve in certain solvents, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(3-cyclohexen-1-ylmethyl)-3-piperidinecarboxamide. One area of interest is its potential as a treatment for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. 1-(3-cyclohexen-1-ylmethyl)-3-piperidinecarboxamide has also been shown to have potential as an analgesic and anti-inflammatory agent, which may have implications for the treatment of chronic pain. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-cyclohexen-1-ylmethyl)-3-piperidinecarboxamide and its effects on neurotransmitters such as glutamate and GABA.

Synthesis Methods

The synthesis of 1-(3-cyclohexen-1-ylmethyl)-3-piperidinecarboxamide involves the reaction of 3-cyclohexen-1-ylmethanol with piperidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting 1-(3-cyclohexen-1-ylmethyl)-3-piperidinecarboxamide product can be purified using column chromatography.

Scientific Research Applications

1-(3-cyclohexen-1-ylmethyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory effects. 1-(3-cyclohexen-1-ylmethyl)-3-piperidinecarboxamide has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11/h1-2,11-12H,3-10H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJILWIFEBKFTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2CCC=CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.